N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Ethanediamide Moiety: The ethanediamide group is formed by reacting ethylenediamine with an appropriate acylating agent.
Final Coupling: The final step involves coupling the thiazole derivative with the ethanediamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the amide groups, potentially leading to the formation of thiazolidines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiazolidines.
Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and phenyl group are often crucial for binding to the active site of enzymes.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-N’-(4-methyl-1,3-thiazol-2-yl)ethanediamide: Similar structure but with a methyl group instead of a phenyl group.
N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-oxazol-2-yl)ethanediamide: Contains an oxazole ring instead of a thiazole ring.
N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-thiazol-2-yl)propanediamide: Similar structure but with a propanediamide moiety.
Uniqueness: N-(2-hydroxyethyl)-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is unique due to the combination of its thiazole ring, phenyl group, and ethanediamide moiety, which confer specific chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-7-6-14-11(18)12(19)16-13-15-10(8-20-13)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLLDOCNIOHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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